2-amino-N-cyclopropylethanesulfonamide hydrochloride
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Overview
Description
2-amino-N-cyclopropylethanesulfonamide hydrochloride is an organic compound with the molecular formula C5H13ClN2O2S and a molecular weight of 200.69 g/mol . It is a sulfonamide derivative, characterized by the presence of an amino group and a cyclopropyl group attached to an ethanesulfonamide backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-amino-N-cyclopropylethanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Safety and Hazards
Preparation Methods
The synthesis of 2-amino-N-cyclopropylethanesulfonamide hydrochloride typically involves the reaction of cyclopropylamine with ethanesulfonyl chloride, followed by the introduction of an amino group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale batch reactions with optimized conditions for yield and purity .
Chemical Reactions Analysis
2-amino-N-cyclopropylethanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclopropylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-amino-N-cyclopropylethanesulfonamide hydrochloride can be compared with other sulfonamide derivatives, such as:
- 2-amino-N-cyclopropylmethanesulfonamide
- 2-amino-N-cyclopropylpropanesulfonamide
- 2-amino-N-cyclopropylbutanesulfonamide These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the sulfonamide group. The unique cyclopropyl group in this compound provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-amino-N-cyclopropylethanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-3-4-10(8,9)7-5-1-2-5;/h5,7H,1-4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLILWAJRDKCFOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173069-26-5 |
Source
|
Record name | 2-amino-N-cyclopropylethane-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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